Ácido 2-(2-(2-aminoetoxi)etoxi)acético

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2-[(2-Aminoetoxi)etoxi]acido acético tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un linker en la síntesis de PROTAC, que se utilizan para estudiar la degradación de proteínas.

Biología: Se emplea en el desarrollo de terapias dirigidas para enfermedades mediante la degradación de proteínas específicas.

Medicina: Se utiliza en sistemas de administración de fármacos para mejorar la solubilidad y la estabilidad de los agentes terapéuticos.

Industria: Se aplica en la producción de materiales y polímeros avanzados

Mecanismo De Acción

2-[(2-Aminoetoxi)etoxi]acido acético funciona como un linker en PROTAC, que explotan el sistema ubiquitina-proteasoma para degradar selectivamente las proteínas diana. El compuesto conecta dos ligandos diferentes: uno que se une a una ubiquitina ligasa E3 y otro que se une a la proteína diana. Esto acerca la proteína diana a la ubiquitina ligasa, lo que lleva a su ubiquitinación y posterior degradación por el proteasoma .

Análisis Bioquímico

Biochemical Properties

2-(2-(2-Aminoethoxy)ethoxy)acetic Acid is often used in organic synthesis as a catalyst, buffer for acidic catalytic reactions, and ligand . It is also used as an additive for surfactants, lubricants, and adhesives . It has been shown to bind to integrin receptors .

Cellular Effects

Given its ability to bind to integrin receptors , it may influence cell adhesion, migration, and other processes regulated by integrins.

Molecular Mechanism

Its interaction with integrin receptors suggests that it may influence the signaling pathways mediated by these receptors .

Temporal Effects in Laboratory Settings

It is known that this compound is sensitive to light, moisture, and heat, and should be stored under inert gas at -20°C .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-[(2-Aminoetoxi)etoxi]acido acético generalmente implica la reacción de 2-(2-(2-aminoetoxi)etoxi)etanol con ácido cloroacético en condiciones básicas. La reacción procede a través de un mecanismo de sustitución nucleofílica, donde el grupo hidroxilo del derivado de etanol es reemplazado por el grupo carboxilo del ácido cloroacético .

Métodos de producción industrial

La producción industrial de 2-[(2-Aminoetoxi)etoxi]acido acético sigue rutas sintéticas similares pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

2-[(2-Aminoetoxi)etoxi]acido acético puede experimentar varias reacciones químicas, incluyendo:

Oxidación: El grupo amino se puede oxidar para formar un grupo nitro.

Reducción: El grupo carboxilo se puede reducir para formar un alcohol.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como haluros de alquilo o cloruros de acilo.

Principales productos

Oxidación: Formación de derivados nitro.

Reducción: Formación de derivados de alcohol.

Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Compuestos similares

H2N-PEG3-CH2COOH: Estructura similar pero con una unidad de glicol de etileno adicional.

H2N-PEG4-CH2COOH: Contiene dos unidades de glicol de etileno adicionales en comparación con 2-[(2-Aminoetoxi)etoxi]acido acético.

Unicidad

2-[(2-Aminoetoxi)etoxi]acido acético es único debido a su longitud y flexibilidad óptimas, lo que lo convierte en un linker ideal para la síntesis de PROTAC. Su cadena más corta en comparación con H2N-PEG3-CH2COOH y H2N-PEG4-CH2COOH proporciona un mejor control sobre la disposición espacial de los ligandos, mejorando la eficiencia de la degradación de proteínas .

Propiedades

IUPAC Name |

2-[2-(2-aminoethoxy)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVRGYVESPRHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

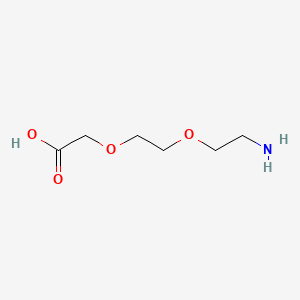

C(COCCOCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139729-28-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(carboxymethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139729-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10327018 | |

| Record name | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134978-97-5 | |

| Record name | (2-(2-Aminoethoxy)ethoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134978975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Amino-3,6-dioxaoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-(2-AMINOETHOXY)ETHOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V919MKW0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of incorporating 2-(2-(2-Aminoethoxy)ethoxy)acetic acid into peptide-based protease substrates?

A1: Attaching 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, often referred to as a PEG moiety, to peptide substrates serves two primary purposes:

- Enhanced Solubility: The hydrophilic nature of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid significantly improves the solubility of the peptide substrates in aqueous solutions commonly used in enzymatic assays. [, ] This is particularly important for low molecular weight peptides that might otherwise exhibit poor solubility.

- Modulation of Enzyme Kinetics: Research shows that the position of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid attachment within the peptide substrate significantly influences the substrate's interaction with proteases. N-terminal pegylation often leads to increased specificity constants (kcat/KM) suggesting improved substrate binding or turnover. Conversely, C-terminal pegylation tends to decrease specificity constants. [] This suggests that the compound can be strategically incorporated to fine-tune substrate-enzyme interactions.

Q2: Beyond protease substrates, what other applications has 2-(2-(2-Aminoethoxy)ethoxy)acetic acid found in medicinal chemistry research?

A2: 2-(2-(2-Aminoethoxy)ethoxy)acetic acid has been explored as a component in designing inhibitors of amyloid-β (Aβ) aggregation, a process implicated in Alzheimer's disease. []

- One such compound, DSB(EEX)(3), demonstrated promising results in reducing Aβ toxicity in human neuroblastoma cells and inhibiting Aβ aggregation in vitro. []

Q3: How does the length of the 2-(2-(2-Aminoethoxy)ethoxy)acetic acid chain affect its influence on the properties of the molecules it is attached to?

A3: Studies focusing on a specific protease substrate, ABZ-Arg-Gln-Asp-Arg-ANB-NH2, revealed that increasing the length of the 2-(2-(2-Aminoethoxy)ethoxy)acetic acid chain at the N-terminal led to a decrease in the specificity constant of the substrate. [] This suggests that longer chains might hinder the interaction between the substrate and the enzyme, potentially due to steric hindrance or altered conformational flexibility.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea](/img/structure/B1665907.png)